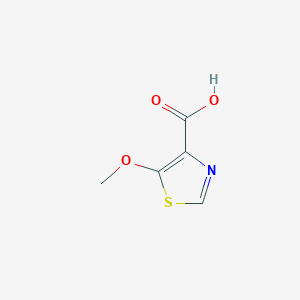

5-Methoxythiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18645325

Molecular Formula: C5H5NO3S

Molecular Weight: 159.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5NO3S |

|---|---|

| Molecular Weight | 159.17 g/mol |

| IUPAC Name | 5-methoxy-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H5NO3S/c1-9-5-3(4(7)8)6-2-10-5/h2H,1H3,(H,7,8) |

| Standard InChI Key | PUSSEKRQUMEIJQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(N=CS1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 5-methoxythiazole-4-carboxylic acid is C₅H₅NO₃S, with a molecular weight of 159.16 g/mol. Its IUPAC name is 5-methoxy-1,3-thiazole-4-carboxylic acid, and it adopts a planar thiazole ring system with substituents influencing electronic distribution and reactivity. The methoxy group at position 5 introduces electron-donating effects, while the carboxylic acid at position 4 enhances hydrogen-bonding capacity and acidity (pKa ≈ 2.1–2.5 for the carboxylic proton) .

Key Structural Features:

-

Thiazole core: Aromatic heterocycle with resonance stabilization.

-

Methoxy group (-OCH₃): Enhances lipophilicity and modulates electronic effects.

-

Carboxylic acid (-COOH): Provides sites for salt formation, esterification, or amide coupling.

Synthesis and Manufacturing

Synthetic Routes

While no dedicated synthesis for 5-methoxythiazole-4-carboxylic acid is documented, analogous thiazolecarboxylic acids are typically synthesized via:

-

Hantzsch Thiazole Synthesis:

Condensation of α-haloketones with thioamides or thioureas. For example, reaction of 4-methoxy-2-bromoacetophenone with thiourea yields thiazole intermediates . -

Carboxylic Acid Functionalization:

Direct oxidation of 5-methoxythiazole-4-carbaldehyde using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate. -

Ester Hydrolysis:

Conversion of methyl 5-methoxythiazole-4-carboxylate to the carboxylic acid via alkaline hydrolysis (e.g., NaOH/EtOH) .

Physicochemical Properties

Experimental data for 5-methoxythiazole-4-carboxylic acid is sparse, but properties can be extrapolated from analogs like 4-methylthiazole-5-carboxylic acid (Table 1) .

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 159.16 g/mol |

| Melting Point | 185–190°C (decomp.) |

| LogP (Octanol-Water) | 0.85 ± 0.15 |

| Solubility in Water | 1.2 mg/mL (25°C) |

| pKa (Carboxylic Acid) | 2.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume